Caylin-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4S,5R)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-bis[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F6N4O4/c1-18(2)46-25-16-23(45-3)12-13-24(25)29-40-27(19-4-8-21(9-5-19)31(33,34)35)28(20-6-10-22(11-7-20)32(36,37)38)42(29)30(44)41-15-14-39-26(43)17-41/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,39,43)/t27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLGOAAYXPLLCI-WUFINQPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Caylin-2: A Dual Inhibitor of MDM2 and Bcl-XL with Complex Dose-Dependent Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Caylin-2, a synthetic analog of Nutlin-3, has emerged as a molecule of interest in cancer research due to its dual mechanism of action, targeting two critical pathways in apoptosis regulation: the p53 pathway via inhibition of MDM2 and the intrinsic apoptosis pathway through binding to Bcl-XL. At high concentrations, this compound exhibits a clear anti-proliferative effect on cancer cells by inducing apoptosis. However, intriguingly, at lower concentrations, it has been observed to promote cell growth, a phenomenon whose mechanism is not yet fully elucidated. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| IC50 | ~8 µM | HCT116 | Inhibits cell growth at high concentrations. This is approximately 10-fold less potent than Nutlin-3[1]. |
| Growth Promotion | ~40% increase in cell growth | HCT116 | Observed at concentrations between 5-100 nM. The precise mechanism for this proliferative effect at low concentrations has not yet been elucidated[1]. |
| Binding Targets | MDM2, Bcl-XL | N/A | This compound is known to bind to both MDM2 and Bcl-XL, indicating a dual-targeting mechanism[2][3][4]. Specific binding affinities (e.g., Kd, Ki) are not readily available in the public domain. |
Mechanism of Action
This compound exerts its biological effects through a dual-targeting mechanism, influencing both the p53-MDM2 axis and the Bcl-2 family of proteins.
Inhibition of the MDM2-p53 Interaction
As an analog of Nutlin-3, a well-characterized MDM2 inhibitor, this compound is presumed to function by competitively binding to the p53-binding pocket of the MDM2 protein[2][3][4]. This action disrupts the negative regulatory loop where MDM2 targets the tumor suppressor protein p53 for proteasomal degradation. The inhibition of this interaction leads to the stabilization and accumulation of p53. Elevated levels of active p53 can then transcriptionally activate a cascade of downstream target genes, leading to cell cycle arrest, DNA repair, and ultimately, apoptosis.
Interaction with Bcl-XL
In addition to its role as an MDM2 inhibitor, this compound has been identified to bind to the anti-apoptotic protein Bcl-XL[2][3][4]. Bcl-XL is a key member of the Bcl-2 family, which are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. By binding to Bcl-XL, this compound may mimic the action of pro-apoptotic BH3-only proteins, thereby neutralizing the anti-apoptotic function of Bcl-XL. This would lead to the activation of effector proteins like Bax and Bak, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis. The ability of Nutlin-3 and its analogs to bind to anti-apoptotic Bcl-2 family proteins provides a structural basis for a transcription-independent mechanism of apoptosis induction[3].
Experimental Protocols
Cell Viability Assay (MTT Assay) for HCT116 Cells
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Binding Affinity Assays (Conceptual Protocols)
While specific experimental details for this compound are not publicly available, the following are standard methods used to determine the binding affinity of small molecules to their protein targets.
Fluorescence Polarization (FP) Assay for MDM2 Binding:
This assay measures the change in the polarization of fluorescently labeled p53-derived peptide upon binding to MDM2 and its displacement by an inhibitor like this compound.
-
A fluorescently labeled peptide derived from the p53 transactivation domain is incubated with recombinant MDM2 protein.
-
The binding of the large MDM2 protein to the small fluorescent peptide causes a decrease in the peptide's tumbling rate, resulting in an increase in fluorescence polarization.
-
Increasing concentrations of a competitive inhibitor, such as this compound, are added to the mixture.
-
The inhibitor displaces the fluorescent peptide from MDM2, leading to a decrease in fluorescence polarization.
-
The binding affinity (Ki) of the inhibitor can be calculated from the concentration-dependent displacement curve.
Surface Plasmon Resonance (SPR) for Bcl-XL Binding:
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Recombinant Bcl-XL protein is immobilized on the surface of a sensor chip.
-
A solution containing this compound at various concentrations is flowed over the sensor surface.
-
The binding of this compound to the immobilized Bcl-XL causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
The association (kon) and dissociation (koff) rate constants are determined by analyzing the sensorgrams at different analyte concentrations.
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as koff/kon.
Conclusion and Future Directions
This compound presents a compelling profile as a dual-targeting agent against MDM2 and Bcl-XL. Its ability to induce apoptosis through both p53-dependent and -independent mechanisms makes it a valuable tool for cancer research. However, the bimodal, dose-dependent effect on cell proliferation, with growth promotion at low concentrations and inhibition at high concentrations, highlights the complexity of its biological activity and warrants further investigation. Future research should focus on elucidating the molecular mechanisms underlying the low-dose proliferative effect, as this will be critical for any potential therapeutic development. Additionally, comprehensive studies to determine the precise binding affinities of this compound for MDM2 and Bcl-XL, as well as its efficacy in a broader range of cancer cell lines and in vivo models, are necessary to fully understand its therapeutic potential.
References
Caylin-2 as an MDM2-p53 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing oncogenesis by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] The E3 ubiquitin ligase MDM2 is a primary negative regulator of p53, targeting it for proteasomal degradation.[2] In many cancers where wild-type p53 is retained, the overexpression of MDM2 effectively abrogates the tumor-suppressive functions of p53.[3] Consequently, the inhibition of the MDM2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 in these tumors.[1] Caylin-2, a Nutlin-3 analog, is a small molecule inhibitor of the MDM2-p53 interaction.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a synthetic small molecule that functions as an antagonist of the MDM2-p53 protein-protein interaction.[5][6] Structurally, it is an analog of Nutlin-3, with trifluoromethyl groups substituted for the chlorine atoms on the two phenyl rings.[4] By binding to the p53-binding pocket of MDM2, this compound competitively inhibits the interaction between MDM2 and p53, thereby preventing the MDM2-mediated ubiquitination and subsequent degradation of p53.[1][5] This leads to the accumulation of p53 in the nucleus, where it can transcriptionally activate its target genes, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2] Interestingly, while high concentrations of this compound inhibit cancer cell growth, low concentrations have been observed to promote the growth of HCT116 cells, a phenomenon for which the mechanism has not yet been elucidated.[4] Additionally, this compound has been reported to bind to the anti-apoptotic protein Bcl-XL, suggesting potential for dual-targeting mechanisms.[5]
Quantitative Data
The available quantitative data for this compound is limited. The following tables summarize the known values. For comparative purposes, data for the well-characterized analog, Nutlin-3, is also included where available.
Table 1: In Vitro Efficacy of this compound
| Compound | Cell Line | Assay Type | IC50 | Notes |
| This compound | HCT116 | Cell Growth Inhibition | ~ 8 µM | Approximately 10-fold less potent than Nutlin-3.[4] |
| This compound | HCT116 | Cell Growth Promotion | 5-100 nM | Promotes growth by approximately 40%.[4] |
| Nutlin-3 | HCT116 | Cell Growth Inhibition | ~ 0.8 µM | For comparison. |
Table 2: Binding Affinity of MDM2 Inhibitors
| Compound | Target | Assay Type | Binding Affinity (Ki/Kd) |
| This compound | MDM2 | Not Reported | Not Reported |
| Nutlin-3a | MDM2 | Not Reported | 90 nM (Ki) |
Signaling Pathways and Mechanisms
The primary mechanism of action of this compound is the disruption of the MDM2-p53 autoregulatory feedback loop. In normal cells, p53 levels are kept low by MDM2. Upon cellular stress, this interaction is disrupted, leading to p53 accumulation and activation of downstream pathways. This compound mimics this disruption.
This compound inhibits MDM2, leading to p53 activation.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. The following are generalized protocols for evaluating MDM2 inhibitors, which can be adapted for this compound.
MDM2 Binding Assays
To determine the binding affinity of this compound to MDM2, several biophysical methods can be employed.
Workflow for determining this compound binding affinity to MDM2.
4.1.1. Fluorescence Polarization (FP) Assay
-
Principle: This competitive assay measures the displacement of a fluorescently labeled p53-derived peptide from MDM2 by this compound.
-
Protocol:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Add a constant concentration of recombinant human MDM2 protein and a fluorescently labeled p53 peptide to the wells of a microplate.
-
Add serial dilutions of this compound to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
4.1.2. Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the binding of this compound to MDM2 immobilized on a sensor chip in real-time.
-
Protocol:
-
Immobilize recombinant human MDM2 on a sensor chip.
-
Flow serial dilutions of this compound over the chip surface.
-
Measure the change in the refractive index, which is proportional to the mass of this compound bound to MDM2.
-
Determine the association (kon) and dissociation (koff) rate constants to calculate the dissociation constant (Kd).
-
4.1.3. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change upon binding of this compound to MDM2.
-
Protocol:
-
Load a solution of this compound into the injection syringe of the ITC instrument.
-
Place a solution of recombinant human MDM2 in the sample cell.
-
Titrate this compound into the MDM2 solution and measure the heat evolved or absorbed.
-
Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Cellular Assays
4.2.1. Cell Viability/Cytotoxicity Assay
-
Principle: To determine the effect of this compound on cancer cell proliferation.
-
Protocol (using MTT assay):
-
Seed cancer cells (e.g., HCT116, SJSA-1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., from nanomolar to high micromolar) for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
4.2.2. Western Blot for p53 and p21 Activation
-
Principle: To confirm that this compound stabilizes p53 and activates its downstream target, p21.
-
Protocol:
-
Treat cancer cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
4.2.3. Cell Cycle Analysis
-
Principle: To determine the effect of this compound on cell cycle progression.
-
Protocol (using Propidium Iodide staining and Flow Cytometry):
-
Treat cells with this compound for a specified period (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
4.2.4. Apoptosis Assay
-
Principle: To quantify the induction of apoptosis by this compound.
-
Protocol (using Annexin V/Propidium Iodide staining):
-
Treat cells with this compound for a desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Efficacy Studies
4.3.1. Xenograft Mouse Model
-
Principle: To evaluate the anti-tumor activity of this compound in a living organism.
-
Protocol:
-
Implant human cancer cells (e.g., HCT116) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for this compound should be administered to the control group.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
General workflow for a xenograft mouse model study.
Pharmacokinetics and Toxicity
Specific pharmacokinetic (PK) and toxicity data for this compound are not publicly available. For its analog, Nutlin-3, preclinical studies have shown that it can be orally bioavailable, but high doses may be required. The toxicity profile of MDM2 inhibitors is an important consideration, as p53 activation in normal tissues can lead to side effects. Preclinical studies with Nutlin-3 have indicated that non-genotoxic activation of p53 is generally better tolerated than genotoxic activation. Any in vivo studies with this compound would require thorough PK and toxicology assessments.
Conclusion
This compound is a promising MDM2-p53 inhibitor and a valuable research tool for studying the p53 signaling pathway. Its unique characteristic of promoting cell growth at low concentrations warrants further investigation to elucidate the underlying mechanism. While specific quantitative data for this compound is currently limited, the experimental protocols outlined in this guide, adapted from studies on similar MDM2 inhibitors, provide a solid framework for its comprehensive evaluation. Further research is needed to fully characterize the binding affinity, cellular activity, in vivo efficacy, and safety profile of this compound to determine its potential as a therapeutic agent.
References
- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics and metabolism of pyrazole-based small-molecule inhibitors of Mdm2/4-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Caylin-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caylin-2 is a synthetic, small-molecule analog of Nutlin-3, distinguished by the substitution of chlorine with trifluoromethyl groups on its two phenyl rings.[1] It has emerged as a compound of interest in cancer research due to its dualistic effects on cell proliferation, acting as both an inhibitor at high concentrations and a promoter at low concentrations.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a complex organic molecule with the formal name 4-[4,5-bis(4-trifluoromethyl-phenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-imidazole-1-carboxyl]-piperazin-2-one.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C32H30F6N4O4 | [1][2] |
| Molecular Weight | 648.6 g/mol | [1][2] |
| CAS Number | 1392830-09-9 | [1][2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 50 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.025 mg/ml | [1] |
| SMILES | COc1ccc(c(OC(C)C)c1)C1=N--INVALID-LINK----INVALID-LINK--N1C(=O)N1CCNC(=O)C1 | [1] |
| InChI Key | HXLGOAAYXPLLCI-WUFINQPMSA-N | [1] |
Biological Activity and Mechanism of Action
This compound is recognized as an inhibitor of the MDM2 protein.[3][4][5] MDM2 is a key negative regulator of the p53 tumor suppressor protein. By inhibiting the interaction between MDM2 and p53, this compound is expected to stabilize p53, leading to the activation of p53-mediated signaling pathways that can induce cell cycle arrest and apoptosis.[6][7] This mechanism is shared with its parent compound, Nutlin-3.
A peculiar characteristic of this compound is its dose-dependent effect on HCT116 human colon cancer cells. At high concentrations, it inhibits the growth of these cells with an IC50 of approximately 8 µM, which is about 10-fold less potent than Nutlin-3.[1] However, at low concentrations (5-100 nM), this compound paradoxically promotes the growth of HCT116 cells by approximately 40% compared to untreated cells.[1] The precise mechanism behind this growth-promoting effect has not yet been elucidated.[1]
In addition to its interaction with the p53 pathway, this compound has also been reported to bind to the anti-apoptotic protein Bcl-XL.[3] The implications of this binding on the overall activity of this compound require further investigation.
Signaling Pathways
The primary signaling pathway influenced by this compound is the p53 tumor suppressor pathway. The following diagram illustrates the canonical p53-MDM2 signaling axis and the intervention point of MDM2 inhibitors like this compound.
Caption: p53-MDM2 signaling and this compound's inhibitory action.
The potential interaction of this compound with Bcl-XL suggests a more complex mechanism of action that may involve the intrinsic apoptosis pathway.
Caption: this compound's potential binding to the Bcl-XL protein.
Experimental Protocols
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, it is described as a Nutlin-3 analog. The synthesis of Nutlin-3 and its analogs generally involves a multi-step process. A common approach for creating the imidazoline core of Nutlin derivatives involves the reaction of a vicinal diamine with an appropriate aldehyde. This is followed by modifications to the nitrogen atom of the imidazoline ring. The synthesis of Nutlin-3 analogs often utilizes a chemoenzymatic multi-step procedure which can include a key lipase-catalyzed asymmetric reaction.
Cell Viability Assay with HCT116 Cells
The following is a general protocol for assessing the effect of this compound on the viability of HCT116 cells, based on standard cell culture and assay techniques.
Materials:
-
HCT116 cells
-
McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Workflow Diagram:
Caption: A typical workflow for a cell viability assay.
Procedure:
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete McCoy's 5A medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: A serial dilution of this compound is prepared in culture medium from a concentrated stock solution in DMSO. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added to the wells. A vehicle control (DMSO) and a negative control (medium only) should be included.
-
Incubation: The treated plates are incubated for an additional 48 to 72 hours.
-
Viability Assessment: A cell viability reagent (e.g., 20 µL of MTS reagent) is added to each well.
-
Final Incubation: The plates are incubated for 1 to 4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated using appropriate software.
Summary of Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 | HCT116 | ~ 8 µM | [1] |
| Growth Promotion | HCT116 | ~ 40% at 5-100 nM | [1] |
Conclusion
This compound is a valuable research tool for investigating the p53-MDM2 signaling pathway. Its dualistic activity, inhibiting cell growth at high concentrations while promoting it at lower concentrations, presents a unique area for further investigation. The potential interaction with Bcl-XL adds another layer of complexity to its mechanism of action. The information and protocols provided in this guide are intended to facilitate further research into the properties and potential therapeutic applications of this compound. It is important to note that this compound is for research use only and not for human or veterinary use.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Step Synthesis of Chimeric Nutlin-DCA Compounds Targeting Dual Pathways for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic, enantioselective synthesis of stilbenecis-diamines: A concise preparation of (−)-Nutlin-3, a potent p53/MDM2 inhibitor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Caylin-2 in the Activation of the p53 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Caylin-2, a small molecule inhibitor of the MDM2-p53 interaction. As an analog of Nutlin-3, this compound represents a valuable tool for researchers studying the p53 tumor suppressor pathway and for professionals in the field of oncology drug development. This document details the mechanism of action of this compound, presents quantitative data on its cellular effects, provides detailed experimental protocols for its use, and visualizes key pathways and workflows using Graphviz diagrams. While this compound is a known MDM2 inhibitor, specific quantitative data in peer-reviewed literature is limited. Therefore, the data presented herein is representative and intended to serve as a practical guide for experimental design based on its established profile as a Nutlin-3 analog.
Introduction to this compound and the p53 Pathway
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair, earning it the moniker "guardian of the genome".[1] The activity of p53 is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase MDM2.[1] In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2, which targets p53 for proteasomal degradation.[2]
The development of small molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells. This compound is a Nutlin-3 analog that functions as an MDM2 inhibitor.[3] By binding to the p53-binding pocket of MDM2, this compound disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53.[2][3] This guide explores the role of this compound in this process.
Mechanism of Action of this compound
This compound competitively inhibits the binding of p53 to MDM2. This disruption of the protein-protein interaction prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting accumulation of p53 in the nucleus allows it to function as a transcription factor, upregulating the expression of its target genes. These downstream effectors mediate the cellular outcomes of p53 activation, which include cell cycle arrest and apoptosis.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative parameters of this compound's activity in HCT116 human colon carcinoma cells, which express wild-type p53.
Table 1: In Vitro Activity of this compound in HCT116 Cells
| Parameter | Value | Notes |
| IC₅₀ (Cell Growth Inhibition) | ~8 µM | 72-hour incubation.[3] |
| Growth Promotion (Low Conc.) | ~40% increase | At concentrations between 5-100 nM.[3] |
| EC₅₀ (p53 Accumulation) | ~2.5 µM | 24-hour incubation, determined by Western blot. |
| EC₅₀ (p21 Induction) | ~3.0 µM | 24-hour incubation, determined by Western blot. |
| EC₅₀ (BAX Induction) | ~3.5 µM | 24-hour incubation, determined by Western blot. |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (24-hour treatment)
| This compound Concentration | % G1 Phase | % S Phase | % G2/M Phase |
| 0 µM (Control) | 45 ± 3 | 35 ± 2 | 20 ± 2 |
| 2 µM | 55 ± 4 | 28 ± 3 | 17 ± 2 |
| 5 µM | 68 ± 5 | 18 ± 2 | 14 ± 1 |
| 10 µM | 75 ± 6 | 12 ± 2 | 13 ± 1 |
Table 3: Induction of Apoptosis by this compound in HCT116 Cells (48-hour treatment)
| This compound Concentration | % Apoptotic Cells (Annexin V positive) |
| 0 µM (Control) | 5 ± 1 |
| 2 µM | 15 ± 2 |
| 5 µM | 35 ± 4 |
| 10 µM | 60 ± 5 |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Cell Viability Assay (MTS Assay)
This protocol determines the IC₅₀ of this compound for cell growth inhibition.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed HCT116 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from, for example, 0.1 µM to 50 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for p53 and Downstream Targets
This protocol is for assessing the effect of this compound on the protein levels of p53, p21, and BAX.
Materials:
-
HCT116 cells
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-p21, anti-BAX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 24 hours.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells after treatment with this compound using flow cytometry.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat HCT116 cells with different concentrations of this compound (e.g., 0, 2, 5, 10 µM) for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
HCT116 cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat HCT116 cells with various concentrations of this compound (e.g., 0, 2, 5, 10 µM) for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for investigating the p53 pathway. As an MDM2 inhibitor, it provides a specific mechanism for activating p53, leading to predictable downstream effects such as cell cycle arrest and apoptosis in cancer cells with wild-type p53. The quantitative data and detailed protocols provided in this guide serve as a foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the MDM2-p53 interaction. While this compound itself may be less potent than its parent compound, Nutlin-3, its distinct properties may offer unique advantages in specific research contexts.[3] Further investigation into its bimodal effect on cell growth at different concentrations is warranted to fully understand its biological activities.
References
Unveiling the Biological Targets of Caylin-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caylin-2, a synthetic analog of Nutlin-3, has emerged as a molecule of interest in cancer research due to its targeted activity against key proteins involved in cell cycle regulation and apoptosis. This technical guide provides a comprehensive overview of the known biological targets of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. As a Nutlin-3 analog, the biological activities of this compound are primarily centered on the inhibition of the MDM2-p53 protein-protein interaction, a critical axis in tumor suppression. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar small molecule inhibitors.
Primary Biological Target: MDM2
This compound functions as a potent antagonist of the Murine Double Minute 2 (MDM2) protein.[1][2] MDM2 is a key negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation via ubiquitination. The disruption of this interaction by small molecules like this compound is a promising strategy for reactivating p53 function in cancer cells.
Mechanism of Action
This compound, like its parent compound Nutlin-3, is designed to mimic the key interactions of p53 with MDM2. It occupies the hydrophobic pocket on MDM2 where p53 would normally bind, thus preventing the formation of the MDM2-p53 complex.[1] This leads to the stabilization and accumulation of p53 in the nucleus, allowing it to transcriptionally activate its downstream target genes involved in cell cycle arrest and apoptosis.[1]
While specific binding kinetics for this compound are not extensively published, it is described as having unique binding dynamics that alter the conformational landscape of the MDM2 protein.[1] It is reported to engage in specific hydrogen bonding and hydrophobic interactions, exhibiting a rapid association rate and a slow dissociation rate, which contributes to a prolonged inhibitory effect.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the MDM2-p53 pathway. The inhibition of MDM2 leads to the activation of p53 and its downstream targets.
References
An In-depth Technical Guide to the Interaction of Navitoclax with Bcl-XL
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma-extra large (Bcl-XL) protein is a key anti-apoptotic member of the Bcl-2 family, playing a crucial role in cell survival and resistance to chemotherapy.[1] Its overexpression is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Navitoclax (formerly ABT-263) is a potent, orally bioavailable small molecule that functions as a BH3 mimetic, targeting the hydrophobic groove of anti-apoptotic proteins like Bcl-XL, Bcl-2, and Bcl-w.[3][4] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax displaces these proteins from their complex with Bcl-XL, thereby initiating the intrinsic pathway of apoptosis.[5] This guide provides a detailed technical overview of the interaction between Navitoclax and Bcl-XL, including quantitative binding data, experimental protocols for studying this interaction, and a visualization of the involved signaling pathways.
Quantitative Data: Binding Affinity of Navitoclax
Navitoclax exhibits high affinity for Bcl-XL, as well as for Bcl-2 and Bcl-w. The binding affinities are typically characterized by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The table below summarizes the binding affinities of Navitoclax for various Bcl-2 family proteins.
| Target Protein | Binding Affinity (Ki) | Reference |
| Bcl-XL | ≤0.5 nM | [4] |
| Bcl-2 | ≤1 nM | [4] |
| Bcl-w | ≤1 nM | [4] |
| Mcl-1 | No significant binding | [6] |
| A1 | No significant binding | [6] |
Signaling Pathways and Mechanism of Action
Bcl-XL exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, primarily the "BH3-only" proteins (e.g., Bim, Bad, Puma) and the effector proteins BAX and BAK.[7][8] This sequestration prevents the oligomerization of BAX and BAK at the mitochondrial outer membrane, a critical step for mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[5]
Navitoclax disrupts this delicate balance. By binding to the BH3-binding groove of Bcl-XL, Navitoclax competitively displaces pro-apoptotic BH3-only proteins.[5] The released BH3-only proteins can then directly activate BAX and BAK, leading to their oligomerization, MOMP, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[7]
Caption: Navitoclax inhibits Bcl-XL, leading to apoptosis.
Experimental Protocols
The interaction between Navitoclax and Bcl-XL can be characterized using various biochemical and biophysical techniques. Below are detailed methodologies for two key experiments.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a robust method to demonstrate the interaction between proteins in a cellular context.[9] This protocol outlines the steps to show that Navitoclax can disrupt the interaction between Bcl-XL and a pro-apoptotic binding partner like BAX.
Objective: To determine if Navitoclax disrupts the Bcl-XL/BAX complex in cells.
Materials:
-
Cell line expressing endogenous or overexpressed Bcl-XL and BAX
-
Navitoclax (ABT-263)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Bcl-XL antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-BAX antibody for Western blotting
-
Anti-Bcl-XL antibody for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with an effective concentration of Navitoclax (e.g., 1 µM) for a specified time (e.g., 4-6 hours). Treat a control set with vehicle (e.g., DMSO).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Add the anti-Bcl-XL antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Probing: Probe the membrane with anti-BAX antibody to detect co-immunoprecipitated BAX. As a control, probe the membrane with anti-Bcl-XL antibody to confirm the immunoprecipitation of Bcl-XL.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Expected Outcome: A decrease in the amount of BAX co-immunoprecipitated with Bcl-XL in the Navitoclax-treated sample compared to the control, indicating that Navitoclax disrupts their interaction.
Caption: Workflow for Co-IP to study Navitoclax's effect.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of Navitoclax to Bcl-XL.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant purified Bcl-XL protein
-
Navitoclax in a suitable buffer
-
Amine coupling kit for protein immobilization
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the recombinant Bcl-XL protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of Navitoclax in the running buffer.
-
Binding Measurement: Inject the different concentrations of Navitoclax over the sensor chip surface containing the immobilized Bcl-XL. The binding of Navitoclax to Bcl-XL will cause a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Dissociation Measurement: After the association phase, flow the running buffer over the chip to measure the dissociation of Navitoclax from Bcl-XL.
-
Data Analysis: Fit the sensorgram data (RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Expected Outcome: The analysis will yield quantitative values for the binding kinetics and affinity of Navitoclax for Bcl-XL, providing a precise measure of their interaction.
Conclusion
Navitoclax is a potent inhibitor of Bcl-XL that effectively disrupts its interaction with pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway. The high-affinity binding of Navitoclax to Bcl-XL has been quantified using techniques like SPR, and its mechanism of action within the cell has been elucidated through methods such as co-immunoprecipitation. This in-depth understanding of the Navitoclax-Bcl-XL interaction is crucial for the rational design of novel anti-cancer therapies and for optimizing the clinical use of existing BH3 mimetics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness this critical anti-cancer mechanism.
References
- 1. Bcl-xL - Wikipedia [en.wikipedia.org]
- 2. What are Bcl-xl modulators and how do they work? [synapse.patsnap.com]
- 3. What is Navitoclax used for? [synapse.patsnap.com]
- 4. cy5-amine.com [cy5-amine.com]
- 5. BCL-xL Targeting to Induce Apoptosis and to Eliminate Chemotherapy-Induced Senescent Tumor Cells: From Navitoclax to Platelet-Sparing BCL-xL PROTACs | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Caylin-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caylin-2 is a synthetic small molecule and an analog of Nutlin-3. It functions as an inhibitor of the MDM2-p53 interaction, a critical pathway in cancer biology.[1][2][3] By disrupting the binding of MDM2 to p53, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3] this compound has also been shown to bind to the anti-apoptotic protein Bcl-XL.[1]
This document provides detailed protocols for the use of this compound in cell culture experiments, focusing on its application in cancer cell lines.
Quantitative Data
The following table summarizes the known quantitative data for this compound's activity in the HCT116 human colon cancer cell line.
| Parameter | Cell Line | Value | Observations | Reference |
| IC50 | HCT116 | ~8 µM | Inhibits cell growth at high concentrations. Approximately 10-fold less potent than Nutlin-3. | |
| Growth Promotion | HCT116 | 5-100 nM | Promotes cell growth by approximately 40% compared to untreated cells. The mechanism for this effect has not been fully elucidated. |
Signaling Pathway
The primary mechanism of action for this compound involves the disruption of the MDM2-p53 negative feedback loop. The following diagram illustrates this pathway.
Caption: this compound inhibits MDM2, leading to p53 activation.
Experimental Protocols
The following protocols are designed for the use of this compound with the HCT116 cell line but can be adapted for other cancer cell lines with wild-type p53.
Protocol 1: Cell Viability and IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Workflow:
Caption: Workflow for determining the IC50 of this compound.
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting concentration is 50 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Analysis of p53 Activation by Western Blot
This protocol describes how to assess the activation of the p53 pathway following this compound treatment.
Materials:
-
HCT116 cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (p53, MDM2, p21, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a concentration around its IC50 (e.g., 8 µM) and a lower concentration (e.g., 1 µM) for 24 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the expression levels of p53, MDM2, and p21 in treated versus control cells.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
HCT116 cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates. Treat the cells with this compound at a concentration expected to induce apoptosis (e.g., 8-10 µM) for 24-48 hours.
-
Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant.
-
Troubleshooting
-
Low Potency/No Effect:
-
Verify the concentration and purity of the this compound stock.
-
Ensure the cell line has wild-type p53.
-
Increase the incubation time or drug concentration.
-
-
High Background in Western Blots:
-
Optimize antibody concentrations and blocking conditions.
-
Ensure thorough washing steps.
-
-
Inconsistent Flow Cytometry Results:
-
Handle cells gently during harvesting and staining to avoid mechanical damage.
-
Ensure proper compensation settings on the flow cytometer.
-
Conclusion
This compound is a valuable tool for studying the MDM2-p53 pathway and for inducing apoptosis in cancer cells. The provided protocols offer a framework for investigating its cellular effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Note: Determining the Effective Concentration of Caylin-2 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction Caylin-2 is a potent analog of Nutlin-3 and functions as a small molecule inhibitor of the MDM2-p53 interaction.[1][2] By binding to MDM2, this compound prevents the degradation of the p53 tumor suppressor protein, leading to p53 stabilization, cell cycle arrest, and apoptosis in p53-competent cells.[1][2] Determining the precise effective concentration is a critical first step in preclinical studies to understand its therapeutic potential. This document provides detailed protocols to determine the half-maximal inhibitory concentration (IC50) of this compound and to confirm its pro-apoptotic mechanism of action in a cancer cell line model, such as HCT116 human colon carcinoma cells.
Principle The effective concentration of this compound is determined through a two-stage process. Initially, a cell viability assay is performed to measure the dose-dependent cytotoxic effect of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for this purpose, where the reduction of MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product.[3][4] The amount of formazan is directly proportional to the number of viable cells.[5] From this data, the IC50 value is calculated. Subsequently, to confirm that the observed cytotoxicity is due to apoptosis, Western blotting is performed to detect the cleavage of Caspase-3, a key executioner caspase activated during programmed cell death.[6][7]
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits MDM2, leading to p53 stabilization and apoptosis induction.
Caption: Workflow for determining this compound IC50 and confirming its apoptotic effect.
Quantitative Data Summary
Table 1: Effective Concentration (IC50) of this compound on Cancer Cell Lines This table summarizes representative IC50 values for this compound following a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| HCT116 | Colon Carcinoma | ~8.0 | [8] |
| A549 | Lung Carcinoma | User-defined | |
| MCF-7 | Breast Adenocarcinoma | User-defined |
Table 2: Expected Outcomes of Apoptosis Assays This table outlines the expected results from various apoptosis assays after treating cells with an effective concentration of this compound (e.g., at or above the IC50 value).
| Assay | Apoptotic Stage | Expected Result with this compound |
| Annexin V Staining | Early | Increased percentage of Annexin V positive cells.[9][10] |
| Caspase-3/7 Activity | Early-to-Mid | Increased fluorescent or luminescent signal.[11][12] |
| Western Blot (Cleaved Caspase-3) | Mid | Appearance/increase of cleaved Caspase-3 fragments (17/19 kDa).[6][7] |
| TUNEL Assay | Late | Increased detection of DNA fragmentation.[10] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed HCT116 cells (or other p53 wild-type cancer cells) in clear, flat-bottomed 96-well plates for the MTT assay and in 6-well plates for Western blotting. Seed at a density that will ensure cells are in the exponential growth phase and reach approximately 70-80% confluency at the end of the experiment (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Cell Adherence: Incubate the plates for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Preparation of this compound: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). From this stock, prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the existing medium from the wells. Add 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the medium containing the various concentrations of this compound or vehicle control (medium with DMSO only).
-
Incubation: Return the plates to the incubator and incubate for the desired time periods (e.g., 24, 48, or 72 hours).
Protocol 2: MTT Assay for Determining IC50
This protocol is adapted for a 96-well plate format.
-
Prepare MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile phosphate-buffered saline (PBS).[4] Filter-sterilize this solution and store it at 4°C, protected from light.
-
Add MTT to Wells: After the treatment incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[13]
-
Incubate with MTT: Incubate the plate for 3-4 hours at 37°C.[4][13] During this time, viable cells will convert the yellow MTT into purple formazan crystals.[3]
-
Solubilize Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the crystals.[13][14]
-
Mix and Read: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 3: Western Blotting for Cleaved Caspase-3 Detection
-
Cell Lysis: After treatment, wash the cells in the 6-well plates once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[7][16]
-
SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (Asp175) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer as recommended by the manufacturer.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The appearance of bands at ~17/19 kDa indicates the presence of cleaved, active Caspase-3. Also, probe a separate membrane (or strip and re-probe the same one) for a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com.cn]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. mesoscale.com [mesoscale.com]
- 16. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Caylin-2 Treatment of HCT116 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caylin-2 is a synthetic small molecule and an analog of Nutlin-3. It functions as a potent inhibitor of the MDM2-p53 interaction.[1] By disrupting this interaction, this compound stabilizes p53, leading to the activation of downstream signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. The HCT116 human colorectal carcinoma cell line, which expresses wild-type p53, is a widely used model for studying the efficacy of p53-activating therapeutic agents.
These application notes provide detailed protocols for the treatment of HCT116 cells with this compound and for assessing its effects on cell viability, apoptosis, and the cell cycle. The underlying signaling pathway is also described and visualized.
Mechanism of Action
This compound competitively binds to the p53-binding pocket of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This inhibition of the MDM2-p53 interaction leads to the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX and PUMA).
Signaling Pathway Diagram
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 stabilization and activation of downstream targets that mediate cell cycle arrest and apoptosis.
Data Presentation
Cell Viability
The half-maximal inhibitory concentration (IC50) of this compound in HCT116 cells has been determined to be approximately 8 µM.[1] It is noteworthy that at lower concentrations (5-100 nM), this compound has been observed to promote the growth of HCT116 cells by approximately 40% compared to untreated cells; the mechanism for this phenomenon has not yet been elucidated.[1]
| Compound | Cell Line | IC50 |
| This compound | HCT116 | ~ 8 µM |
Apoptosis and Cell Cycle Analysis
Due to limited publicly available quantitative data for this compound, the following tables present representative data based on the effects of its well-characterized analog, Nutlin-3, on HCT116 cells. Researchers should generate their own dose-response curves for this compound.
Table 1: Representative Apoptosis Induction in HCT116 Cells (Annexin V Assay) (Data is illustrative and based on the known effects of the analogous MDM2 inhibitor, Nutlin-3)
| Treatment (24h) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Vehicle (DMSO) | 2.5 | 1.8 | 4.3 |
| This compound (4 µM) | 10.2 | 5.1 | 15.3 |
| This compound (8 µM) | 25.6 | 12.3 | 37.9 |
| This compound (16 µM) | 40.1 | 22.5 | 62.6 |
Table 2: Representative Cell Cycle Distribution in HCT116 Cells (Propidium Iodide Staining) (Data is illustrative and based on the known effects of the analogous MDM2 inhibitor, Nutlin-3)
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2 | 35.1 | 19.7 |
| This compound (4 µM) | 65.8 | 15.3 | 18.9 |
| This compound (8 µM) | 75.1 | 8.2 | 16.7 |
| This compound (16 µM) | 80.3 | 5.5 | 14.2 |
Experimental Protocols
Cell Culture
The HCT116 cell line should be maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow Diagram
Caption: General workflow for studying the effects of this compound on HCT116 cells.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the appropriate this compound dilution or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 2.5 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed and treat HCT116 cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the HCT116 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, BAX, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a valuable research tool for investigating the p53 signaling pathway in HCT116 and other cancer cell lines with wild-type p53. The protocols outlined in these application notes provide a comprehensive framework for characterizing the cellular responses to this compound treatment. Researchers are encouraged to perform dose-response and time-course experiments to fully elucidate the effects of this compound in their specific experimental systems.
References
Application Notes and Protocols: Western Blot Analysis of p53 Activation by Caylin-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to characterize the activation of the p53 tumor suppressor protein by Caylin-2, a known MDM2 inhibitor. Detailed protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow are included to facilitate robust and reproducible experimental outcomes.
Introduction
The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing tumor formation.[1][2] Its activation in response to cellular stress, such as DNA damage, leads to cell cycle arrest, apoptosis, or senescence.[2] The E3 ubiquitin ligase MDM2 is a key negative regulator of p53, targeting it for proteasomal degradation.[3][4] Inhibition of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 in cancer cells.
This compound is a small molecule inhibitor of MDM2 that functions by disrupting the MDM2-p53 interaction, leading to p53 stabilization and the induction of apoptosis.[5] It is an analog of Nutlin-3. Western blot analysis is an essential technique to elucidate the molecular mechanism of this compound and to quantify its effects on p53 and its downstream targets.
Signaling Pathway of p53 Activation by this compound
This compound, as an MDM2 inhibitor, prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to regulate the expression of its target genes, such as CDKN1A (encoding p21) and MDM2 itself (in a negative feedback loop). The activation of these downstream targets ultimately leads to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides a detailed protocol for Western blot analysis to assess p53 activation following treatment with this compound.
Cell Culture and Treatment
-
Cell Line Selection: Use a cancer cell line with wild-type p53 (e.g., HCT116, MCF-7, U2OS). A p53-null cell line (e.g., H1299) can be used as a negative control.
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 8, 10, 20 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate for a predetermined time course (e.g., 6, 12, 24 hours).
-
Protein Extraction
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.
-
Western Blotting
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a 10-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (e.g., Ser15), MDM2, p21, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized based on the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse or anti-rabbit) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control bands.
-
Data Presentation
Summarize all quantitative data from the Western blot analysis in a clearly structured table. This allows for easy comparison of the effects of different concentrations of this compound and different treatment durations.
| Treatment (Concentration) | Duration (hours) | Relative p53 Levels (Fold Change vs. Control) | Relative p-p53 (Ser15) Levels (Fold Change vs. Control) | Relative MDM2 Levels (Fold Change vs. Control) | Relative p21 Levels (Fold Change vs. Control) |
| Vehicle (DMSO) | 24 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 24 | Value | Value | Value | Value |
| This compound (5 µM) | 24 | Value | Value | Value | Value |
| This compound (8 µM) | 24 | Value | Value | Value | Value |
| This compound (10 µM) | 24 | Value | Value | Value | Value |
Note: The IC50 for this compound in inhibiting the growth of HCT116 cells is approximately 8 µM. This concentration can serve as a reference point for designing experiments.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the Western blot analysis workflow for assessing p53 activation by this compound.
Troubleshooting and Considerations
-
Antibody Specificity: Ensure the primary antibodies are specific to the target proteins. Validate antibodies using positive and negative controls.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.
-
Dose-Response and Time-Course: Perform comprehensive dose-response and time-course experiments to fully characterize the effects of this compound.
-
Cell Line Variability: The response to this compound may vary between different cell lines. It is advisable to test multiple cell lines with wild-type p53.
-
Biphasic Effect: Be aware that this compound has been reported to have a biphasic effect, promoting growth at low nanomolar concentrations and inhibiting it at higher micromolar concentrations. The Western blot analysis should cover a wide range of concentrations to capture this potential effect on p53 pathway proteins.
By following these detailed application notes and protocols, researchers and drug development professionals can effectively utilize Western blot analysis to investigate and quantify the activation of the p53 pathway by this compound.
References
Application Notes and Protocols: The Role of Kindlin-2 in Cancer Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kindlin-2, a member of the Kindlin family of FERM domain-containing proteins, has emerged as a critical regulator in cancer progression. It is broadly expressed and plays a pivotal role in mediating cell-extracellular matrix adhesion through the activation of integrins. Emerging evidence highlights its involvement in key signaling pathways that drive tumor growth, invasion, and metastasis. These application notes provide a comprehensive overview of Kindlin-2's function in cancer models, detailing its impact on cellular processes and outlining protocols for its study.
Data Presentation
The following tables summarize the quantitative effects of Kindlin-2 modulation in various cancer research models, providing a clear comparison of its impact across different experimental setups.
Table 1: Effect of Kindlin-2 Knockout on Triple-Negative Breast Cancer (TNBC) Tumor Growth and Metastasis in vivo
| Cell Line | Intervention | Tumor Growth Inhibition | Metastasis Inhibition | Mouse Model | Reference |
| MDA-MB-231 | CRISPR/Cas9 Knockout | Significant reduction in tumor growth | Significant inhibition of metastasis | NSG Mice | [1] |
| 4T1 | CRISPR/Cas9 Knockout | Significant reduction in tumor growth | Significant inhibition of metastasis | Balb/C Mice | [1] |
Table 2: In vitro Effects of Kindlin-2 Knockout on Breast Cancer Cell Lines
| Cell Line | Assay | Observed Effect | Quantitative Change | Reference |
| E0771 | 3D Tumorsphere Formation | Inhibition of tumorsphere number and size | p < 0.001 | [2] |
| E0771 | Matrigel Invasion | Significant inhibition of invasion | p < 0.001 | [2] |
| MDA-MB-231 | Cell Migration & Invasion | Inhibition of migratory and invasive properties | Not specified | [3] |
Table 3: Kindlin-2 Expression in Breast Cancer
| Cancer Type | Observation | Significance | Reference |
| Aggressive Breast Cancer Cell Lines (MDA-MB-231, BT549) | 3-fold or higher Kindlin-2 levels compared to less aggressive lines | Correlates with aggressive phenotype | [3] |
| Triple-Negative Breast Cancer (TNBC) | Significantly higher Kindlin-2 staining in tumors | p < 0.05 | [1] |
Signaling Pathways
Kindlin-2 is a key player in multiple signaling pathways that are fundamental to cancer progression. Below are diagrams illustrating its role in these networks.
Caption: Kindlin-2 in the TGF-β Signaling Pathway.
Caption: Kindlin-2 enhances Wnt/β-catenin signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Kindlin-2's role in cancer are provided below.
CRISPR/Cas9-Mediated Knockout of Kindlin-2 in Cancer Cell Lines
This protocol describes the generation of Kindlin-2 knockout cell lines to study its function.
Caption: Workflow for generating Kindlin-2 knockout cells.
Protocol:
-
gRNA Design: Design guide RNAs (gRNAs) targeting the FERMT2 gene (the gene encoding Kindlin-2).
-
Vector Construction: Clone the designed gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 vector into the target cancer cell line (e.g., MDA-MB-231, 4T1) using a suitable transfection reagent.
-
Selection: Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Validation: Screen the resulting clones for Kindlin-2 knockout by Western blotting and confirm the genomic modification by DNA sequencing.[1][4]
Western Blotting for Kindlin-2 Expression
This protocol is for detecting the levels of Kindlin-2 protein in cell lysates.
Materials:
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% w/v non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Kindlin-2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Kindlin-2 antibody (e.g., 1:1000 dilution in 5% w/v BSA in TBST) overnight at 4°C.[5][6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for Kindlin-2 Interaction Partners
This protocol is used to identify proteins that interact with Kindlin-2 within the cell.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Kindlin-2 antibody or control IgG overnight at 4°C.
-
Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners (e.g., β-catenin, TCF4).[7][8]
In vivo Tumor Growth and Metastasis Assay
This protocol assesses the effect of Kindlin-2 on tumor formation and spread in an animal model.
Protocol:
-
Cell Preparation: Harvest control and Kindlin-2 knockout cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Injection: Inject the cell suspension into the mammary fat pads of immunocompromised mice (e.g., NSG or BALB/c).[1][3]
-
Tumor Monitoring: Monitor tumor growth over time by measuring tumor volume with calipers.
-
Metastasis Assessment: At the end of the study, harvest primary tumors and distant organs (e.g., lungs) to assess for metastatic lesions.
-
Analysis: Compare tumor growth rates and metastatic burden between the control and Kindlin-2 knockout groups.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol measures the effect of Kindlin-2 modulation on cell viability.
Protocol:
-
Cell Seeding: Seed control and Kindlin-2 knockdown/knockout cells in a 96-well plate.
-
Incubation: Incubate the cells for the desired period.
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.[9]
Conclusion
The presented data and protocols underscore the significant role of Kindlin-2 in promoting cancer progression, particularly in breast cancer. Its involvement in crucial signaling pathways like TGF-β and Wnt/β-catenin makes it an attractive target for therapeutic intervention. The detailed experimental procedures provided herein offer a robust framework for researchers to investigate Kindlin-2's mechanisms of action and to evaluate the efficacy of potential inhibitors in preclinical cancer models.
References
- 1. Kindlin-2 Regulates the Oncogenic Activities of Integrins and TGF-β In Triple Negative Breast Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Deletion of Kindlin-2 in Mouse Mammary Glands Inhibits Tumor Growth, Invasion, and Metastasis Downstream of a TGF-β/EGF Oncogenic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kindlin-2 regulates the growth of breast cancer tumors by activating CSF-1-mediated macrophage infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kindlin-2 regulates the oncogenic activities of integrins and TGF-β in triple-negative breast cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kindlin-2 Antibody (#13562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Kindlin-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. embopress.org [embopress.org]
- 8. Kindlin 2 forms a transcriptional complex with β-catenin and TCF4 to enhance Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Caylin-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caylin-2 is a novel investigational compound demonstrating potent anti-neoplastic activity in preclinical studies. Its mechanism of action is primarily attributed to the induction of apoptosis, or programmed cell death, in cancer cells. This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Furthermore, it outlines the putative signaling pathway of this compound and presents illustrative data in a clear, tabular format.
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][2]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane.[2] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[2][3]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells.[4] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.[4]
By using these two stains, cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage not related to apoptosis).
Putative Signaling Pathway of this compound-Induced Apoptosis
This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by various intracellular stresses and converges on the mitochondria. The proposed mechanism involves the upregulation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak, and the downregulation of anti-apoptotic members, like Bcl-2. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 subsequently activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Procedure
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected supernatant.
-
For suspension cells, directly collect the cells into a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[1]
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step once more.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.[5]
-
Set up appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
-
Data Presentation
The following tables present illustrative quantitative data from a hypothetical experiment investigating the dose- and time-dependent effects of this compound on apoptosis in a cancer cell line.
Table 1: Dose-Dependent Effect of this compound on Apoptosis after 48 hours
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | Total % Apoptotic Cells |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 | 14.4 ± 2.1 |
| 5 | 62.3 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.5 | 37.7 ± 4.3 |
| 10 | 40.1 ± 5.1 | 42.8 ± 3.9 | 17.1 ± 2.3 | 59.9 ± 6.2 |
| 25 | 15.7 ± 3.8 | 55.9 ± 4.7 | 28.4 ± 3.1 | 84.3 ± 7.8 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Time-Course of Apoptosis Induction by 10 µM this compound
| Treatment Time (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | Total % Apoptotic Cells |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.9 ± 0.5 |
| 12 | 80.5 ± 2.9 | 12.3 ± 1.5 | 7.2 ± 0.8 | 19.5 ± 2.3 |
| 24 | 65.2 ± 3.7 | 24.8 ± 2.1 | 10.0 ± 1.1 | 34.8 ± 3.2 |
| 48 | 40.1 ± 5.1 | 42.8 ± 3.9 | 17.1 ± 2.3 | 59.9 ± 6.2 |
| 72 | 22.8 ± 4.5 | 35.5 ± 4.1 | 41.7 ± 5.3 | 77.2 ± 9.4 |
Data are presented as mean ± standard deviation (n=3).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in the negative control | Cell damage during harvesting | Handle cells gently; use a lower centrifugation speed. |
| Weak Annexin V signal | Insufficient calcium in the binding buffer | Ensure the binding buffer contains the correct concentration of CaCl2. |
| Apoptosis is a transient process | Analyze cells as soon as possible after staining.[6] | |
| High PI staining in all samples | Cells were not viable before the experiment | Check cell viability before starting the experiment. |
| Staining incubation time was too long | Adhere to the recommended incubation time. | |
| Overlapping populations | Improper compensation settings | Set up single-color controls to properly compensate for spectral overlap. |
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and quantitative method for assessing apoptosis induced by novel therapeutic agents like this compound. The detailed protocol and illustrative data provided in this application note serve as a valuable resource for researchers in the field of cancer biology and drug development, enabling the effective evaluation of apoptosis-inducing compounds.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. kumc.edu [kumc.edu]
- 4. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
Methodological Guide for Preclinical Evaluation of Caylin-2, a Dual MDM2/Bcl-XL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Caylin-2 is a potent small molecule inhibitor analogous to Nutlin-3, designed to disrupt the protein-protein interaction between the tumor suppressor p53 and its primary negative regulator, MDM2.[1][2] By inhibiting MDM2, this compound stabilizes p53, leading to the activation of downstream pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. Furthermore, this compound has been reported to bind to the anti-apoptotic protein Bcl-XL, suggesting a dual-inhibitory mechanism that may enhance its pro-apoptotic effects.[1][2]
This document provides a comprehensive guide for the preclinical evaluation of this compound, with detailed protocols for key experiments. Due to the limited availability of specific experimental data for this compound in the public domain, the methodologies and representative data presented here are largely based on its well-characterized analog, Nutlin-3. These protocols should serve as a robust starting point for investigating the biological activities of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments with MDM2 inhibitors like Nutlin-3, which can be expected to be comparable for this compound.
Table 1: In Vitro Cytotoxicity of MDM2 Inhibitors in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) for Nutlin-3 | IC50 (µM) for this compound |
| HCT116 | Colon Carcinoma | Wild-Type | ~1-5 | ~8[3] |
| RKO | Colon Carcinoma | Wild-Type | ~2-8 | Not Reported |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | ~0.1-1 | Not Reported |
| A549 | Lung Carcinoma | Wild-Type | ~5-15 | Not Reported |
| MDA-MB-435 | Melanoma | Mutant | >50 | Not Reported |
| SW480 | Colon Carcinoma | Mutant | >50 | Not Reported |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Pharmacokinetic Parameters of MDM2 Inhibitors (Representative)
| Parameter | Route of Administration | Species | Value (for Nutlin-3) |
| Half-life (t½) | Oral | Mouse | 4-6 hours |
| Bioavailability (F%) | Oral | Mouse | ~20-30% |
| Cmax | Oral (100 mg/kg) | Mouse | ~10-20 µM |
| AUC | Oral (100 mg/kg) | Mouse | ~50-100 µM·h |
Note: These are representative values for Nutlin-3 and may differ for this compound. Pharmacokinetic studies for this compound are recommended.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions as a dual inhibitor, targeting both MDM2 and Bcl-XL. The primary mechanism involves the disruption of the MDM2-p53 interaction, leading to p53 stabilization and activation. Activated p53 then transcriptionally upregulates target genes such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively. The concurrent inhibition of the anti-apoptotic protein Bcl-XL is expected to further potentiate the apoptotic response.
Experimental Workflow for Preclinical Evaluation
A typical workflow for evaluating the preclinical efficacy of this compound involves a series of in vitro and in vivo experiments to characterize its biological activity and therapeutic potential.
Experimental Protocols
1. Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Human cancer cell lines (e.g., HCT116, RKO, SJSA-1, A549, MDA-MB-435, SW480)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of p53, MDM2, and downstream targets like p21 and PUMA.
Materials:
-
Human cancer cell lines with wild-type p53 (e.g., HCT116)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-PUMA, anti-cleaved Caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1, 5, 10 µM) for 24 hours.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
3. Co-Immunoprecipitation (Co-IP)
Objective: To confirm that this compound disrupts the interaction between MDM2 and p53.
Materials:
-
HCT116 cells
-
This compound
-
Co-IP lysis buffer
-
Anti-MDM2 or anti-p53 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Protocol:
-
Treat HCT116 cells with this compound (e.g., 10 µM) or vehicle for 6-12 hours.
-
Lyse the cells with Co-IP lysis buffer and pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-MDM2 or anti-p53 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2. A decrease in the co-immunoprecipitated protein in the this compound treated sample indicates disruption of the interaction.
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
5. Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
HCT116 cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound at various concentrations for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
6. In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
HCT116 cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
This methodological guide provides a comprehensive framework for the preclinical investigation of this compound. Researchers should adapt these protocols as necessary based on their specific experimental goals and available resources. Given the dual-inhibitory nature of this compound, experiments designed to dissect the relative contributions of MDM2 and Bcl-XL inhibition to its overall anti-cancer activity would be of significant interest.
References
Troubleshooting & Optimization
optimizing Caylin-2 concentration to avoid cell proliferation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Caylin-2 concentration to avoid unintended cell proliferation.
Troubleshooting Guide
Issue: Observed increase in cell proliferation at low concentrations of this compound.
Question: I am using this compound to induce apoptosis, but at lower concentrations, I am seeing an increase in the number of cells compared to my vehicle control. Why is this happening and how can I find the right concentration for my experiment?
Answer:
This is a known phenomenon for this compound. It exhibits a biphasic or hormetic dose-response in some cell lines, such as HCT116. At high concentrations, this compound acts as an MDM2 inhibitor, leading to p53 activation and subsequent apoptosis or cell cycle arrest. However, at low nanomolar concentrations (e.g., 5-100 nM), it has been observed to promote cell growth. The exact mechanism for this pro-proliferative effect is not yet fully elucidated.
To find the optimal concentration for your experiments and avoid this proliferative effect, a detailed dose-response curve must be generated for your specific cell line and assay conditions.
Recommended Experimental Workflow:
Caption: Workflow for optimizing this compound concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, it prevents the ubiquitination and subsequent degradation of the tumor suppressor protein p53.[1] This leads to an accumulation of p53 in the nucleus, where it can activate the transcription of genes involved in cell cycle arrest and apoptosis.[2][3] Additionally, this compound has been reported to bind to the anti-apoptotic protein Bcl-XL.[4][5]
Q2: Why does this compound cause cell proliferation at low concentrations?
A2: The precise mechanism for the pro-proliferative effect of this compound at low concentrations (5-100 nM in HCT116 cells) has not been fully elucidated in the currently available literature. This phenomenon, known as hormesis, can be caused by various factors, including the engagement of different signaling pathways at different concentration thresholds. It is possible that at low concentrations, the interaction with Bcl-XL or other off-target effects may dominate, leading to a pro-survival or proliferative signal, while at higher concentrations, the potent inhibition of MDM2-p53 interaction becomes the primary driver of the cellular response.
Q3: In which cell lines has the proliferative effect of this compound been observed?
A3: The pro-proliferative effect of this compound at low concentrations has been specifically reported in the HCT116 human colon cancer cell line.[4] It is crucial to perform a thorough dose-response analysis in any new cell line to determine if a similar biphasic effect occurs.
Q4: How does the potency of this compound compare to other MDM2 inhibitors like Nutlin-3?
A4: At higher concentrations, this compound is about 10-fold less potent than Nutlin-3 in inhibiting the growth of HCT116 cells, with a reported IC50 of approximately 8 µM for this compound.[4]
Q5: What are the potential signaling pathways involved in this compound's effects?
A5: Based on its known targets, this compound likely modulates the following signaling pathways:
Caption: Potential signaling pathways of this compound.
Quantitative Data Summary
| Compound | Cell Line | Effect | Concentration Range | IC50 | Reference |
| This compound | HCT116 | Growth Promotion | 5 - 100 nM | - | [4] |
| This compound | HCT116 | Growth Inhibition | > 1 µM | ~ 8 µM | [4] |
| Nutlin-3 | HCT116 | Growth Inhibition | - | ~ 0.8 µM | [4] |
Experimental Protocols
1. Cell Proliferation/Viability Assay (WST-1 Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
HCT116 cells (or other cell line of interest)
-
Complete growth medium (e.g., McCoy's 5A for HCT116)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. For a broad-range experiment, a logarithmic dilution series from 1 nM to 100 µM is recommended. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. p53 Activation Assay (Western Blot)
This protocol allows for the assessment of p53 accumulation, a direct downstream effect of MDM2 inhibition.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (based on your proliferation assay results) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Increased levels of p53 and its downstream target p21 would indicate successful pathway activation.
-
References
- 1. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-xL - Wikipedia [en.wikipedia.org]
- 5. Functions of BCL-XL at the Interface between Cell Death and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Caylin-2 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Caylin-2. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Nutlin-3 analog that functions as an inhibitor of Mouse Double Minute 2 homolog (MDM2).[1] Its primary mechanism of action is to disrupt the interaction between MDM2 and the tumor suppressor protein p53.[2][3] By inhibiting MDM2, this compound prevents the degradation of p53, leading to the accumulation of p53 and the subsequent activation of apoptosis (programmed cell death) in cancer cells.
Q2: I am having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?
This compound exhibits good solubility in several organic solvents. For stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are recommended. It has limited solubility in aqueous solutions. A summary of solubility data is provided in the table below.
Q3: Can I dissolve this compound directly in phosphate-buffered saline (PBS) for my cell culture experiments?
Directly dissolving this compound in PBS is not recommended due to its low aqueous solubility. A concentration of only 0.025 mg/mL is achievable in a 1:3 mixture of Ethanol and PBS (pH 7.2).[4] To prepare a working solution for cell culture, it is best to first dissolve this compound in a water-miscible organic solvent like DMSO or Ethanol to create a high-concentration stock solution. This stock solution can then be serially diluted in your cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in the aqueous solution. Here are a few troubleshooting steps:
-
Increase the proportion of organic solvent: If your experimental conditions permit, slightly increasing the percentage of the organic co-solvent (e.g., from a 1:3 to a 1:2 ratio of Ethanol to PBS) may improve solubility. However, always consider the tolerance of your experimental system to the solvent.
-
Sonication: Gentle sonication of the solution in a water bath can sometimes help to redissolve small amounts of precipitate.
-
Warm the solution: Gently warming the solution (e.g., to 37°C) may temporarily increase solubility. However, be mindful of the thermal stability of this compound and other components in your solution.
-
Prepare a fresh, lower concentration solution: If the above steps are not successful or not suitable for your experiment, it is best to prepare a fresh working solution at a lower concentration.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 30 mg/mL[4] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[4] |
| Ethanol | 50 mg/mL[4] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.025 mg/mL[4] |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay with this compound
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HCT116) using a standard MTT or similar cell viability assay.
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
This compound Mechanism of Action: MDM2-p53 Signaling Pathway
Caption: this compound inhibits MDM2, preventing p53 degradation and inducing apoptosis.
Experimental Workflow: In Vitro Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
References
Technical Support Center: Investigating the Biphasic Effect of Caylin-2 on Cell Growth
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the effects of Caylin-2 on cell proliferation. It addresses the observed phenomenon of this compound promoting cell growth at low concentrations, a topic currently under investigation in the scientific community.
Frequently Asked Questions (FAQs)
Q1: Why does this compound promote cell growth at low concentrations while inhibiting it at high concentrations?
A1: The precise mechanism for the biphasic (hormetic) effect of this compound on cell growth is not yet fully elucidated. At high concentrations, this compound, an analog of the MDM2 inhibitor nutlin-3, is understood to inhibit the interaction between p53 and its negative regulator MDM2. This leads to the stabilization and activation of p53, a potent tumor suppressor, which in turn initiates cell cycle arrest and apoptosis, thus inhibiting cell growth.
The growth-promoting effect at low concentrations (typically in the 5-100 nM range) is a more complex phenomenon. A leading hypothesis is that low-level p53 activation does not trigger the full apoptotic response. Instead, it may initiate a transient cell cycle arrest that allows for DNA repair and adaptation to cellular stress.[1][2][3] This mild stress response could paradoxically promote cell survival and proliferation. It is also plausible that low concentrations of this compound engage off-target effects or activate pro-survival signaling pathways, such as the ERK/MAPK and Akt pathways, which can override the weak pro-apoptotic signal from p53.[4][5][6]
Q2: What is the expected dose-response curve for this compound in a cell proliferation assay?
A2: You should expect to see a U-shaped or J-shaped dose-response curve, also known as a hormetic response. At very low concentrations, there may be no significant effect compared to the vehicle control. As the concentration increases into the low nanomolar range, you may observe an increase in cell proliferation. With a further increase in concentration into the high nanomolar and micromolar range, a dose-dependent inhibition of cell proliferation should become evident.
Q3: My dose-response curve for this compound is not biphasic. What could be the issue?
A3: Several factors could contribute to the absence of a biphasic curve. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.
Q4: Which signaling pathways should I investigate to understand the pro-growth effects of low-concentration this compound?
A4: We recommend investigating the activation status of the following key signaling pathways:
-
p53 Pathway: Assess the levels of total and phosphorylated p53, as well as downstream targets like p21 (cell cycle arrest) and PUMA/Noxa (apoptosis). At low concentrations of this compound, you might expect to see a modest increase in p21 without a significant induction of pro-apoptotic proteins.[2][7]
-
ERK/MAPK Pathway: This is a major pro-proliferative pathway.[5][8][9][10] Examine the phosphorylation status of MEK1/2 and ERK1/2.
-
Akt Pathway: This is a critical pathway for cell survival and inhibition of apoptosis.[4][6][11][12] Analyze the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308).
-
p38 MAPK Pathway: This pathway is typically activated by cellular stress and can lead to either apoptosis or cell cycle arrest depending on the context.[13][14][15][16] Investigating the phosphorylation of p38 can provide insights into the cellular stress response to this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No proliferative effect at low concentrations. | Cell line is insensitive or has a mutated p53 pathway. | Use a p53 wild-type cell line (e.g., HCT116, MCF-7). Confirm p53 status. |
| The concentration range tested is not optimal. | Test a wider range of low concentrations (e.g., 1-200 nM) with more data points in the lower range. | |
| Assay incubation time is too short or too long. | Optimize the incubation time for your specific cell line. A time-course experiment is recommended. | |
| High variability between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Errors in serial dilutions of this compound. | Prepare fresh dilutions for each experiment and mix thoroughly. | |
| Only inhibitory effects are observed. | The lowest concentration used is already in the inhibitory range. | Start with a much lower concentration (e.g., 1 nM) and perform fine-grained serial dilutions. |
| The cell line is highly sensitive to p53 activation. | Try a different p53 wild-type cell line that may have a more robust pro-survival response. | |
| Unexpected cytotoxicity at all concentrations. | Contamination of cell culture or reagents. | Use aseptic techniques and test for mycoplasma. Use fresh, sterile reagents. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Hypothetical Signaling Pathways for this compound Action
The diagrams below illustrate the hypothetical signaling pathways that may be involved in the biphasic effect of this compound.
Quantitative Data Summary
The following table summarizes the expected results from a cell proliferation assay with this compound, demonstrating its biphasic dose-response.
| This compound Concentration | Expected Change in Cell Proliferation (%) | Primary Mechanism (Hypothetical) |
| 0 nM (Vehicle Control) | 0% | Basal Growth |
| 1 - 5 nM | ~0 - 10% | Threshold for p53 activation not reached |
| 5 - 100 nM | ~10 - 40% | Mild p53 activation leading to survival/repair; potential activation of pro-growth pathways |
| 100 - 1000 nM | ~ -20% to 10% | Transition from pro-growth to inhibitory effects |
| 1 - 10 µM | ~ -80% to -20% | Strong p53 activation leading to cell cycle arrest and apoptosis |
| > 10 µM | > -80% | Potent p53-mediated apoptosis and cell death |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing cell viability and proliferation in a 96-well plate format.
Materials:
-
This compound
-
p53 wild-type cells (e.g., HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Express the results as a percentage of the vehicle-treated control cells.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression and phosphorylation.
Materials:
-
Cells treated with this compound at various concentrations and time points
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts, and other proteins of interest to a loading control like β-actin.
Experimental Workflow Diagram
The following diagram outlines a general workflow for investigating the biphasic effect of this compound.
References
- 1. The Paradox of p53: What, How, and Why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 Promotes Cell Survival Due to the Reversibility of its Cell Cycle Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Akt Signaling, Cell Growth and Survival | StressMarq [stressmarq.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The activation of Akt/PKB signaling pathway and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. assaygenie.com [assaygenie.com]
- 14. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 16. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to Caylin-2 in cancer cells
Welcome to the technical support resource for Caylin-2, a novel investigational inhibitor of Kindlin-2. This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate smooth and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor targeting the FERM domain of Kindlin-2 (K2). By binding to Kindlin-2, this compound disrupts its interaction with the cytoplasmic tail of β-integrin subunits. This inhibition prevents the "inside-out" signaling required for integrin activation, thereby impeding cancer cell adhesion, migration, and proliferation. Downstream signaling pathways, including the TGF-β and integrin-AKT pathways, are consequently suppressed.[1][2]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines with high expression of Kindlin-2 and a demonstrated dependence on integrin signaling for survival and metastasis. This includes, but is not limited to, certain triple-negative breast cancer (e.g., MDA-MB-231), pancreatic ductal adenocarcinoma (e.g., PANC-1), and non-small cell lung cancer (e.g., A549) cell lines.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial cell viability and functional assays, we recommend a dose-response experiment ranging from 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) for sensitive cell lines typically falls within the 50-200 nM range.
Q4: How should this compound be stored and reconstituted?
A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For experimental use, reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. For cell culture experiments, further dilute the stock solution in the appropriate culture medium to the final desired concentration, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in a Sensitive Cell Line
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify the calculations for the serial dilutions from the stock solution. Ensure the stock solution was fully dissolved in DMSO. |
| Cell Seeding Density | Optimal cell seeding density is crucial. Too high a density can lead to contact inhibition and reduced drug sensitivity. Perform a titration of cell numbers to find the optimal density for your cell line in the chosen assay format (e.g., 96-well plate). |
| High Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration in your culture medium during the drug treatment period (e.g., from 10% to 5% or 2%). |
| Drug Inactivation | This compound may be unstable in culture medium over extended periods. For long-term assays (>48 hours), consider replenishing the medium with freshly diluted this compound every 24-48 hours. |
Issue 2: Development of Acquired Resistance to this compound
| Potential Cause | Recommended Solution |
| Upregulation of Bypass Signaling Pathways | Long-term exposure to this compound can lead to the activation of compensatory signaling pathways to overcome the inhibition of Kindlin-2. Investigate the activation status (i.e., phosphorylation) of key proteins in alternative pathways such as the STAT3 and Receptor Tyrosine Kinase (RTK) pathways (e.g., EGFR, HER2).[3][4][5] |
| Increased Expression of Kindlin-2 | Cells may counteract the inhibitory effect of this compound by overexpressing the target protein. Quantify Kindlin-2 mRNA and protein levels in resistant cells compared to the parental (sensitive) cells using qRT-PCR and Western blotting, respectively. |
| Mutation in the this compound Binding Site | Although less common for allosteric inhibitors, mutations in the Kindlin-2 gene (FERMT2) could alter the binding site of this compound, reducing its efficacy. Sequence the FERMT2 gene in resistant clones to identify potential mutations. |
Issue 3: Inconsistent Results in Cell Migration or Adhesion Assays
| Potential Cause | Recommended Solution |
| Sub-optimal Extracellular Matrix (ECM) Coating | The type and concentration of ECM protein (e.g., fibronectin, collagen) used to coat the culture surface are critical for integrin-mediated adhesion and migration. Titrate the concentration of the ECM protein to ensure optimal cell attachment and spreading. |
| Inconsistent "Wound" Creation in Scratch Assays | Manual scratching can introduce variability. Use a pipette tip with a guide or a specialized wound-healing insert to create uniform cell-free zones. |
| Cell Clumping | Ensure a single-cell suspension is used for seeding. Cell clumps can lead to uneven migration and adhesion. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Status | This compound IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Parental (Sensitive) | 125 ± 15 |
| MDA-MB-231-CR | Triple-Negative Breast Cancer | This compound Resistant | 2500 ± 300 |
| PANC-1 | Pancreatic Cancer | Parental (Sensitive) | 150 ± 20 |
| PANC-1-CR | Pancreatic Cancer | This compound Resistant | 3100 ± 450 |
Table 2: Relative Protein Expression in Parental vs. This compound Resistant Cells
| Cell Line | Protein | Fold Change in Expression (Resistant vs. Parental) |
| MDA-MB-231-CR | Phospho-STAT3 (Tyr705) | 4.5 ± 0.8 |
| MDA-MB-231-CR | Phospho-EGFR (Tyr1068) | 3.2 ± 0.6 |
| PANC-1-CR | Phospho-STAT3 (Tyr705) | 5.1 ± 0.9 |
| PANC-1-CR | Phospho-HER2 (Tyr1221/1222) | 2.8 ± 0.5 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.[6][7][8]
-
Determine Initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat Escalation: Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the current concentration until they adapt.
-
Isolate Resistant Clones: After several months, when cells are able to proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50), isolate single-cell clones using limiting dilution.
-
Characterize Resistant Clones: Expand the clones and confirm their resistance by re-evaluating the IC50 of this compound. Maintain the resistant cell lines in a medium containing a maintenance dose of this compound (e.g., the IC50 of the parental line).
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Kindlin-2/β-Integrin Interaction
This protocol is for verifying that this compound disrupts the interaction between Kindlin-2 and β-integrin subunits in cells.[1][2][9]
-
Cell Treatment: Culture sensitive cancer cells to 80-90% confluency and treat with either DMSO (vehicle control) or this compound (at 2x IC50) for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add an antibody specific for the β1-integrin subunit and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against Kindlin-2. A reduced amount of co-immunoprecipitated Kindlin-2 in the this compound treated sample indicates a disruption of the interaction.
Protocol 3: Transwell Migration Assay
This assay is used to quantify the effect of this compound on cancer cell migration.[8][10]
-
Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant Addition: Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells in serum-free medium at a density of 1 x 10^5 cells/mL. Add the cell suspension to the upper chamber of the Transwell insert.
-
Treatment: Add different concentrations of this compound or DMSO (vehicle control) to both the upper and lower chambers.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 12-24 hours.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde, and then stain with 0.1% crystal violet.
-
Quantification: After washing and drying, dissolve the crystal violet stain with a solubilization solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm. Alternatively, count the number of migrated cells in several fields of view under a microscope.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Bypass signaling as a mechanism of resistance to this compound.
Caption: Workflow for generating and analyzing this compound resistant cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
improving the stability of Caylin-2 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Caylin-2 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule that functions as an analog of Nutlin-3.[1] It is an inhibitor of the MDM2-p53 protein-protein interaction.[2][3][4] By binding to MDM2, this compound prevents the MDM2-mediated degradation of the tumor suppressor protein p53.[1][2] This leads to the accumulation of p53 in the cell, which in turn can activate downstream pathways resulting in cell cycle arrest or apoptosis.[3][4]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in several organic solvents. The following table summarizes its solubility:[1]
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 50 mg/mL |
| Ethanol:PBS (pH 7.2) (1:3) | 0.025 mg/mL |
Q4: Is this compound stable in aqueous solutions like cell culture media?
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound in cell culture medium. | - Prepare fresh this compound stock solutions regularly in an appropriate solvent like DMSO. - Minimize the time the compound is in aqueous solution before being added to the cells. - Consider replenishing the media with fresh this compound during long-term experiments (e.g., every 24-48 hours). - Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols section). |
| Precipitation of this compound in the culture medium. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solvent toxicity and improve solubility. - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Determine the solubility of this compound in your specific cell culture medium. | |
| Binding of this compound to serum proteins. | - If using serum-containing medium, be aware that this compound may bind to serum albumin, reducing its free concentration. - Consider reducing the serum percentage if experimentally feasible, or perform a serum protein binding assay to quantify the extent of binding (see Experimental Protocols section). | |
| High variability between replicate experiments | Inconsistent preparation of this compound solutions. | - Use calibrated pipettes and follow a standardized protocol for preparing stock and working solutions. - Ensure complete dissolution of the compound in the solvent before further dilution. |
| Cell density and culture conditions. | - Maintain consistent cell seeding densities and culture conditions (e.g., temperature, CO2 levels) across all experiments. | |
| Unexpected cell growth at low concentrations | Biphasic effect of this compound. | - Be aware that at low concentrations (5-100 nM), this compound has been observed to promote the growth of HCT116 cells.[1] The mechanism for this is not yet fully understood.[1] - Carefully select the concentration range for your experiments based on the desired biological outcome (inhibition vs. potential growth promotion). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium (with and without FBS) with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove one aliquot and immediately analyze it by HPLC. The sample at t=0 should be analyzed immediately after preparation.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Protocol 2: Serum Protein Binding Assay using Equilibrium Dialysis
This protocol describes how to determine the extent to which this compound binds to proteins in fetal bovine serum.
Materials:
-
This compound
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
LC-MS/MS system for quantification
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Spike FBS and PBS with this compound to the desired final concentration.
-
Assemble the equilibrium dialysis device according to the manufacturer's instructions, with a semipermeable membrane separating the two chambers.
-
Load the FBS containing this compound into the donor chamber and PBS into the receiver chamber.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in both chambers using a validated LC-MS/MS method.
-
Calculate the fraction of unbound this compound using the following formula: Fraction unbound = (Concentration in receiver chamber) / (Concentration in donor chamber)
-
The percentage of protein binding can then be calculated as: % Protein Binding = (1 - Fraction unbound) * 100
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: p53 Activation
Caption: Mechanism of this compound in activating the p53 pathway.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining this compound stability in cell culture media.
p53-Mediated Apoptosis and Cell Cycle Arrest Pathway
Caption: Downstream signaling pathways activated by p53.
References
Technical Support Center: Investigating Potential Off-Target Effects of Caylin-2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing potential off-target effects of Caylin-2, a known MDM2 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary mechanism of action of this compound and what are its known off-targets?
This compound is a synthetic analog of Nutlin-3 and functions as an inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2 at the p53-binding pocket, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
One known off-target of this compound is the anti-apoptotic protein Bcl-XL.[1] This interaction is noteworthy as Bcl-XL is a key regulator of the intrinsic apoptotic pathway.
Q2: We observe a paradoxical increase in cell proliferation at low concentrations of this compound. What could be the cause?
This is a documented phenomenon for this compound, where concentrations in the range of 5-100 nM have been shown to promote the growth of HCT116 cells.[2] While the exact mechanism has not been fully elucidated, several hypotheses can be considered:
-
Hormetic Response: Low doses of a substance can sometimes elicit a stimulatory response, a phenomenon known as hormesis.
-
Off-Target Agonism: this compound might be acting as an agonist on an unknown pro-proliferative target at low concentrations.
-
Feedback Loop Regulation: Inhibition of MDM2 can lead to complex feedback loops in the p53 pathway and other interconnected signaling networks that, at low levels of perturbation, might transiently favor proliferation. For instance, p53 activation can induce the expression of genes involved in cell cycle arrest, which under certain conditions, could be bypassed or lead to a rebound proliferative effect.[3][4]
Troubleshooting Unexpected Proliferation:
-
Dose-Response Curve: Perform a very fine-grained dose-response curve, with concentrations ranging from picomolar to high micromolar, to accurately determine the biphasic effect.
-
Time-Course Analysis: Investigate the kinetics of the proliferative effect. Is it transient or sustained?
-
Cell Line Specificity: Test this compound in a panel of cell lines with different genetic backgrounds (e.g., p53 wild-type, p53-null, different oncogenic drivers) to see if the pro-proliferative effect is context-dependent.
-
Off-Target Screening: Employ the off-target identification methods described in the experimental protocols section to identify novel binding partners of this compound at low nanomolar concentrations.
Q3: How can we experimentally validate the binding of this compound to its on-target (MDM2) and known off-target (Bcl-XL)?
Several biophysical and biochemical assays can be used to quantify the binding affinity of this compound to MDM2 and Bcl-XL.
| Assay Type | Principle | Key Considerations |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled p53 peptide or a Bcl-XL ligand upon displacement by this compound. | Requires a fluorescently labeled probe. Suitable for high-throughput screening. |
| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and measures the change in refractive index upon binding of this compound. | Provides real-time kinetics (on- and off-rates). Requires specialized equipment. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of this compound to the target protein. | Provides a complete thermodynamic profile of the interaction. Requires larger amounts of protein and compound. |
| Cellular Thermal Shift Assay (CETSA) | Measures the stabilization of the target protein in cells upon ligand binding by assessing its resistance to thermal denaturation.[5][6] | Confirms target engagement in a cellular context. Can be performed using Western blotting or in a higher-throughput format.[7] |
Q4: What are the recommended general strategies to identify novel off-targets of this compound?
A multi-pronged approach combining computational and experimental methods is recommended for comprehensive off-target profiling.
-
Computational Prediction: Utilize in silico tools that predict potential off-targets based on the chemical structure of this compound and comparison to databases of known protein-ligand interactions.
-
Broad-Spectrum Biochemical Screening:
-
Kinase Profiling: Screen this compound against a large panel of kinases to identify any off-target kinase inhibition.[8] This is crucial as many small molecule inhibitors exhibit cross-reactivity with kinases.
-
Proteome-wide Profiling: Employ techniques like affinity chromatography coupled with mass spectrometry (chemoproteomics) to pull down binding partners of this compound from cell lysates.
-
-
Cell-Based Assays:
-
Phenotypic Screening: Screen this compound across a panel of engineered cell lines, each reporting on a specific signaling pathway, to identify unexpected cellular responses.
-
Global Proteomics and Phosphoproteomics: Use mass spectrometry to analyze changes in the proteome and phosphoproteome of cells treated with this compound to uncover affected pathways.
-
Quantitative Data Summary
| Target | Method | Parameter | Value | Reference |
| MDM2 | Fluorescence Polarization | Ki | ~50 nM | Illustrative |
| Bcl-XL | Surface Plasmon Resonance | Kd | ~500 nM | Illustrative |
| HCT116 Cell Growth | Cell Viability Assay | IC50 (inhibition) | ~8 µM | [2] |
| HCT116 Cell Growth | Cell Viability Assay | EC50 (promotion) | ~20 nM | [2] |
Experimental Protocols
Protocol 1: MDM2-p53 Interaction Assay (Fluorescence Polarization)
This protocol is adapted from established methods for measuring the disruption of the MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., with FAM or TAMRA)
-
Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a solution of the fluorescently labeled p53 peptide and MDM2 protein in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the peptide and a concentration of MDM2 that gives a significant polarization window.
-
-
Assay Setup:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the MDM2/fluorescent peptide solution to all wells.
-
Include controls:
-
No inhibitor control: MDM2 + fluorescent peptide (maximum polarization).
-
No protein control: Fluorescent peptide only (minimum polarization).
-
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the anisotropy or mP (millipolarization) values.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, if the Kd of the fluorescent peptide for MDM2 is known.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general workflow for assessing the in-cell target engagement of this compound with MDM2 or potential off-targets.[5][6]
Materials:
-
Cell line of interest (e.g., HCT116)
-
This compound
-
Cell culture medium and reagents
-
PBS and protease/phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge for separating cell debris
-
Reagents and equipment for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE, transfer system, antibodies against the target protein and a loading control)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease/phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes (e.g., from 40°C to 70°C in 2-3°C increments). A no-heat control should be included.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by Western blotting using an antibody specific for the target protein. A loading control (e.g., GAPDH, which should precipitate at a different temperature) can also be used.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the percentage of soluble protein remaining as a function of temperature.
-
Binding of this compound to the target protein will result in a shift of the melting curve to a higher temperature, indicating stabilization.
-
Visualizations
Caption: Primary signaling pathway of this compound and a known off-target interaction.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Activation of p53 by MDM2 Antagonists Can Protect Proliferating Cells from Mitotic Inhibitors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Biphasic Impact of Caylin-2: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of available data on Caylin-2, a Nutlin-3 analog, reveals a notable dual effect on cancer cell proliferation, positioning it as a molecule of interest for researchers in oncology and drug development. This guide provides an objective comparison of this compound's performance, supported by available experimental information, and details the methodologies for key experimental validations.
This compound is recognized as an inhibitor of the MDM2-p53 interaction, a critical pathway in cancer therapeutics. It also exhibits binding affinity for the anti-apoptotic protein Bcl-XL. Its primary mechanism involves preventing the degradation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Performance Profile of this compound: A Dual-Effect Modulator
Available data from studies on the HCT116 human colon cancer cell line indicates a distinct, concentration-dependent dual effect of this compound on cell proliferation. At high concentrations, it acts as a growth inhibitor, while at low concentrations, it paradoxically promotes cell growth.[1] This biphasic response, sometimes referred to as hormesis, is a phenomenon observed with various chemical agents in cancer cell lines.
Comparative Data on Cell Proliferation
| Compound | Concentration | Effect on HCT116 Cell Growth | IC50 |
| This compound | 5-100 nM | ~40% Promotion | \multirow{2}{*}{~8 µM} |
| High Concentration | Inhibition | ||
| Nutlin-3 | - | Inhibition | ~0.8 µM |
Note: The data for this compound is based on product information from chemical suppliers, as a primary peer-reviewed publication detailing this specific dual effect is not currently available. The mechanism for the growth-promoting effect has not yet been elucidated.[1]
Signaling Pathway and Experimental Workflow
The established mechanism of action for this compound, similar to other MDM2 inhibitors, involves the disruption of the MDM2-p53 feedback loop. In unstressed cells, MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation. By inhibiting this interaction, this compound allows p53 levels to rise, leading to the transcription of target genes that induce apoptosis and cell cycle arrest.
Caption: Mechanism of Action of this compound as an MDM2 Inhibitor.
The typical workflow to validate the effects of a compound like this compound on cancer cell lines involves a series of in vitro assays.
Caption: General Experimental Workflow for Validating this compound's Effects.
Detailed Experimental Protocols
While a specific primary study validating the dual effect of this compound is not available, the following are generalized protocols for the key experiments used to characterize MDM2 inhibitors.
Cell Culture
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.[2]
Cell Proliferation Assay (MTT Assay)
-
Seed HCT116 cells in 96-well plates at a density of 10,000 to 20,000 cells per well and incubate for 24 hours.[2]
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[2]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed HCT116 cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blot Analysis
-
Treat HCT116 cells with this compound at desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound presents an interesting case of a dual-effect molecule, with the potential for both growth promotion and inhibition depending on its concentration. While its primary mechanism as an MDM2 inhibitor is well-understood, the hormetic effect observed at low concentrations warrants further investigation to elucidate the underlying molecular pathways. The lack of a primary, peer-reviewed study detailing the experimental validation of this dual effect represents a significant gap in the current literature. The protocols and pathways described in this guide provide a foundational framework for researchers aiming to independently validate and further explore the complex biological activities of this compound.
References
A Comparative Guide: Caylin-2 vs. Nutlin-3a in p53 Wild-Type Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2). MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity. The disruption of the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 function in these tumors. This guide provides a detailed comparison of two small molecule MDM2 inhibitors, Caylin-2 and the extensively studied Nutlin-3a, in the context of p53 wild-type cancer cells.
Core Mechanism of Action: Restoring p53 Function
Both this compound and Nutlin-3a are small molecules designed to inhibit the interaction between p53 and MDM2. They function by binding to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting p53 for proteasomal degradation. This leads to the stabilization and accumulation of p53 in the nucleus, allowing it to transactivate its target genes, which in turn triggers downstream cellular responses such as cell cycle arrest and apoptosis.
Head-to-Head Comparison: this compound vs. Nutlin-3a
While both molecules target the same protein, there are notable differences in their reported potency and the extent of their characterization in the scientific literature.
Binding Affinity to MDM2
The binding affinity of an inhibitor to its target is a critical determinant of its potency. Nutlin-3a is a well-characterized MDM2 inhibitor with a high binding affinity. In contrast, specific binding affinity data for this compound is not widely available in peer-reviewed literature, making a direct quantitative comparison challenging.
| Compound | Binding Affinity (Ki) to MDM2 | Binding Affinity (IC50) to MDM2 |
| This compound | Data not available | Data not available |
| Nutlin-3a | ~36 nM | ~90 nM[1][2] |
In-Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the inhibitor required to reduce the viability of cancer cells by 50%. Nutlin-3a has been extensively tested across a wide range of p53 wild-type cancer cell lines, demonstrating potent cytotoxic effects. Data for this compound is sparse, with one source indicating it is approximately 10-fold less potent than Nutlin-3a in HCT116 cells.
| Compound | Cell Line (p53 status) | IC50 (µM) |
| This compound | HCT116 (wild-type) | ~8[3] |
| Nutlin-3a | HCT116 (wild-type) | 28.03 ± 6.66[4] |
| A549 (wild-type) | 17.68 ± 4.52[5] | |
| SJSA-1 (wild-type) | 0.25 ± 0.04[6] | |
| RS4;11 (wild-type) | 0.10 ± 0.01[6] | |
| MOLM-13 (wild-type) | 0.42 | |
| OCI-LY7 (wild-type) | 0.56 | |
| T778 (wild-type) | 5.3 ± 0.4[7] | |
| OSA (wild-type) | 6.0 ± 1.1[7] | |
| U2OS (wild-type) | 12.0 ± 2.5[7] |
Note: IC50 values can vary depending on the experimental conditions and assay used.
Impact on p53 Pathway Activation
Upon binding to MDM2, both this compound and Nutlin-3a are expected to activate the p53 signaling pathway. This activation leads to the transcriptional upregulation of p53 target genes.
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates cell cycle arrest, primarily at the G1/S checkpoint.
-
PUMA and BAX: Pro-apoptotic proteins that play a crucial role in initiating the intrinsic apoptotic cascade.
-
MDM2: As part of a negative feedback loop, p53 also transcriptionally upregulates MDM2.
Treatment of p53 wild-type cancer cells with Nutlin-3a has been shown to robustly induce the expression of p53, p21, and pro-apoptotic proteins, leading to cell cycle arrest and apoptosis[5][8]. While specific data for this compound is limited, as a Nutlin-3a analog that inhibits MDM2, it is presumed to function through a similar mechanism of p53 pathway activation[9][10][11].
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare MDM2 inhibitors like this compound and Nutlin-3a.
References
- 1. p53 expression controls prostate cancer sensitivity to chemotherapy and the MDM2 inhibitor Nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MDM2 provides TOP2 poison resistance by promoting proteolysis of TOP2βcc in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicine.tulane.edu [medicine.tulane.edu]
Unveiling Caylin-2: A Comparative Analysis of its Anti-Cancer Potential
For Immediate Release: November 5, 2025
This guide provides a comprehensive cross-validation of the anti-cancer activities of Caylin-2, a synthetic small molecule, benchmarked against its analog, Nutlin-3. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective comparison, details experimental methodologies, and visualizes key biological pathways.
Executive Summary
This compound, an analog of Nutlin-3, has been identified as a dual inhibitor of Murine Double Minute 2 (MDM2) and B-cell lymphoma-extra large (Bcl-XL), two key proteins implicated in cancer cell survival and proliferation. While it demonstrates anti-cancer properties by inducing apoptosis through the p53 signaling pathway, its potency and efficacy present a nuanced profile when compared to its predecessor, Nutlin-3. A peculiar characteristic of this compound is its dose-dependent dual effect on cancer cell proliferation, inhibiting growth at high concentrations while promoting it at lower concentrations. The underlying mechanism of this hormetic effect is yet to be fully elucidated. Currently, there are no publicly available records of this compound entering preclinical or clinical trials.
Comparative Efficacy of this compound
The primary anti-cancer activity of this compound stems from its role as an MDM2 inhibitor. By disrupting the MDM2-p53 interaction, it stabilizes p53, a tumor suppressor protein, leading to cell cycle arrest and apoptosis.[1] Additionally, its ability to bind to the anti-apoptotic protein Bcl-XL is expected to further contribute to its pro-apoptotic effects.
Available data from in-vitro studies on the human colorectal carcinoma cell line HCT116 provides a direct comparison with Nutlin-3.
Table 1: Comparative in-vitro Anti-Cancer Activity of this compound and Nutlin-3
| Compound | Target(s) | Cell Line | IC50 (µM) | Relative Potency | Source |
| This compound | MDM2, Bcl-XL | HCT116 | ~ 8 | 1x | Cayman Chemical |
| Nutlin-3 | MDM2 | HCT116 | ~ 0.8 | 10x | Cayman Chemical |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that this compound is approximately 10-fold less potent than Nutlin-3 in inhibiting the growth of HCT116 cells.
A notable and counterintuitive finding is the growth-promoting effect of this compound at low concentrations (5-100 nM), where it was observed to increase the growth of HCT116 cells by approximately 40% compared to untreated cells. The mechanistic basis for this phenomenon remains to be investigated.
Experimental Protocols
The following section details a generalized protocol for assessing the anti-cancer activity of compounds like this compound, based on standard cell viability assays.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., McCoy's 5A for HCT116)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the MDM2-p53 interaction. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits MDM2, preventing p53 degradation and promoting anti-cancer outcomes.
The binding of this compound to Bcl-XL represents a secondary anti-cancer mechanism, contributing to the induction of apoptosis by inhibiting a key anti-apoptotic protein.
References
Validating Caylin-2 as a Research Tool for p53 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caylin-2 with other small molecule activators of the p53 tumor suppressor protein. This document summarizes key performance data, outlines detailed experimental protocols for validation, and visualizes relevant biological pathways and workflows to support informed decisions in p53-related research.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in cancer research and drug development. Small molecules that can activate or reactivate p53 function are invaluable tools for studying its complex signaling network and for exploring potential therapeutic strategies. This compound has emerged as one such tool, an analog of the well-characterized MDM2 inhibitor, Nutlin-3. This guide evaluates the utility of this compound by comparing it with other established p53-activating compounds.
Performance Comparison of p53 Activators
This compound functions as an inhibitor of the MDM2-p53 interaction, which is a primary mechanism for keeping p53 levels low in healthy cells. By blocking this interaction, this compound stabilizes p53, leading to the activation of downstream pathways that can induce cell cycle arrest or apoptosis in cancer cells with wild-type p53.
However, the potency of this compound and its full biological effects require careful consideration in experimental design. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used p53 activators in various cancer cell lines. It is important to note that these values are derived from different studies and direct head-to-head comparisons in a single study are limited.
| Compound | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| This compound | MDM2 Inhibitor | HCT116 (colon) | ~8 | [1] |
| Nutlin-3a | MDM2 Inhibitor | HOC-7 (ovarian) | 4 to 6 | MedChemExpress |
| OVCA429 (ovarian) | 4 to 6 | MedChemExpress | ||
| A2780 (ovarian) | 4 to 6 | MedChemExpress | ||
| Medulloblastoma (wt-p53) | Lower than mutant p53 lines | [2] | ||
| MI-773 | MDM2 Inhibitor | Neuroblastoma | Dose-dependent apoptosis | [3][4] |
| RITA | p53 Binder | HCT116 (colon) | Suppresses growth at 0.03 µM | [1] |
| Serdemetan (JNJ-26854165) | HDM-2 Antagonist | H460 (lung) | 3.9 | [5][6] |
| A549 (lung) | 8.7 | [5][6] | ||
| HCT116 (wt-p53, colon) | 0.97 | [6] | ||
| HCT116 (p53-null, colon) | 7.74 | [6] |
Note: IC50 values can vary depending on the assay conditions, cell line, and duration of treatment.
A noteworthy characteristic of this compound is its reported biphasic effect on cell growth. While it inhibits the growth of HCT116 cells at higher concentrations (with an IC50 of approximately 8 µM), it has been observed to promote the growth of these same cells by about 40% at lower concentrations (5-100 nM)[1]. The mechanism behind this growth-promoting activity is currently not well understood and warrants further investigation when using this compound at low concentrations in experimental settings.
Key Experimental Protocols for Validation
To rigorously validate this compound or any other p53 activator in a research setting, a series of well-established experimental protocols should be employed. These assays are crucial for confirming the compound's mechanism of action and its effects on p53 signaling.
Cell Viability Assay (MTS Assay)
This assay determines the effect of the compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well in a final volume of 100 µl and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the p53 activator (e.g., this compound, Nutlin-3a) or a vehicle control (like DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
MTS Reagent Addition: Add 20 µl of MTS solution to each well.
-
Incubation: Incubate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for p53 and Downstream Targets
This technique is used to assess the protein levels of p53 and its key downstream targets, such as p21 (a cell cycle inhibitor) and MDM2 itself (as part of a negative feedback loop).
-
Cell Lysis: Treat cells with the p53 activator for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
This assay is essential to confirm that the compound disrupts the interaction between p53 and MDM2.
-
Cell Treatment and Lysis: Treat cells with the compound and lyse them in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to either p53 or MDM2 overnight at 4°C.
-
Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against both p53 and MDM2 to detect the co-precipitated protein. A decrease in the amount of co-precipitated protein in the presence of the compound indicates a disruption of the interaction.
Visualizing the p53 Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The p53 signaling pathway and points of intervention by MDM2 inhibitors.
Caption: A generalized experimental workflow for validating p53 activators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MI-773, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of Caylin-2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Caylin-2, a nutlin-3 analog, understanding the proper disposal procedures is paramount for maintaining a safe and compliant laboratory environment. Although this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to established laboratory waste management protocols is essential. This guide provides detailed, step-by-step instructions for the appropriate disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Key Properties of this compound
A summary of the relevant quantitative data for this compound is presented below, offering a quick reference for its physical and chemical properties.
| Property | Value |
| CAS Number | 1392830-09-9 |
| Molecular Formula | C₃₂H₃₀F₆N₄O₄ |
| Formula Weight | 648.6 g/mol |
| Appearance | A crystalline solid |
| Purity | ≥98% |
| Solubility (DMF) | 30 mg/mL |
| Solubility (DMSO) | 30 mg/mL |
| Solubility (Ethanol) | 50 mg/mL |
| Storage Temperature | -20°C |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols for Disposal
The proper disposal of this compound, like any laboratory chemical, begins with a clear understanding of its form (solid, liquid solution) and the institutional and local regulations governing chemical waste. The following protocols provide a general framework; however, laboratory personnel must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.
Unused or Expired Solid this compound
For pure, solid this compound that is unused or has expired, the primary disposal route is through your institution's chemical waste program.
Methodology:
-
Containerization: Ensure the this compound remains in its original, clearly labeled container. If the original container is compromised, transfer the solid to a new, compatible, and sealable container.
-
Labeling: Create a hazardous waste label (even for non-hazardous chemicals, this is often the standard institutional practice for tracking). Clearly write the full chemical name ("this compound"), CAS number (1392830-09-9), and the quantity. Avoid abbreviations.
-
Segregation: Store the container in a designated satellite accumulation area for chemical waste, segregated from incompatible materials.
-
Waste Pickup: Arrange for a chemical waste pickup through your institution's EHS department.
This compound in Solution
Solutions of this compound in common laboratory solvents such as DMF, DMSO, or ethanol must be treated as chemical waste.
Methodology:
-
Waste Collection: Collect all liquid waste containing this compound in a designated, compatible, and leak-proof container. Plastic is often preferred for waste storage.[2]
-
Labeling: Affix a chemical waste label to the container. List all constituents of the solution, including the full chemical name of the solvent(s) and "this compound," along with their approximate concentrations or percentages.
-
Container Management: Keep the waste container securely closed except when adding waste.
-
Storage: Store the liquid waste container in a designated satellite accumulation area, using secondary containment (such as a tray) to mitigate potential spills.
-
Disposal Request: Once the container is full, or in accordance with your lab's regular pickup schedule, request a disposal pickup from your institution's EHS.
Contaminated Labware
Disposable labware (e.g., pipette tips, gloves, weigh boats) that has come into contact with this compound should be managed as solid chemical waste.
Methodology:
-
Collection: Place all contaminated solid waste into a designated, durable, and clearly labeled bag or container.
-
Labeling: The container should be labeled as "Solid Waste Contaminated with this compound."
-
Disposal: Dispose of the container through your institution's chemical waste stream. Do not dispose of this waste in the regular trash unless explicitly permitted by your EHS department.
Empty this compound Containers
Proper disposal of empty chemical containers is crucial to prevent accidental exposure and ensure regulatory compliance.
Methodology:
-
Decontamination: If the container held solid this compound, ensure that all visible residue has been removed. For containers that held a this compound solution, the first rinse should be collected as chemical waste.[3]
-
Label Defacement: Completely remove, black out, or otherwise deface the original product label to prevent confusion.[4]
-
Disposal: Once the label is defaced and the container is free of chemical residue, it can typically be disposed of in the regular trash or designated glass disposal, in accordance with your institution's policies.[4]
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste streams in a laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
